Spectroscopic Analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol: A Technical Guide to its NMR Chemical Shifts and Data Interpretation
Spectroscopic Analysis of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol: A Technical Guide to its NMR Chemical Shifts and Data Interpretation
Introduction
(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is a chiral alcohol containing a 3-(4-chlorophenyl)-1,2-oxazole core. This structural motif is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with isoxazole derivatives. A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems. This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol. Drawing upon established principles of NMR spectroscopy and comparative analysis with structurally related compounds, we present a detailed assignment of its ¹H and ¹³C NMR chemical shifts. Furthermore, this guide outlines a comprehensive, self-validating experimental protocol for acquiring high-quality NMR spectra, ensuring reproducibility and accuracy in research and development settings.
Molecular Structure and Predicted NMR Spectroscopic Data
The molecular structure of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is depicted below. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds reported in the literature. Specifically, data from various 3,5-disubstituted isoxazoles and 1-(4-chlorophenyl)ethanol derivatives have been used to derive the expected spectral features of the target molecule.
Diagram 1: Molecular Structure of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol
Caption: Chemical structure of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol.
¹H NMR (Proton NMR) Predicted Data
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the isoxazole ring proton, and the protons of the ethan-1-ol side chain. The data presented here is for a spectrum recorded in deuterated chloroform (CDCl₃) at 400 MHz.
Table 1: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.75 | d | ~8.5 | 2 | H-2', H-6' (Aromatic) |
| ~7.45 | d | ~8.5 | 2 | H-3', H-5' (Aromatic) |
| ~6.50 | s | - | 1 | H-4 (Isoxazole) |
| ~5.10 | q | ~6.5 | 1 | H-1" (CH-OH) |
| ~2.50 | d | ~4.0 | 1 | OH |
| ~1.65 | d | ~6.5 | 3 | H-2" (CH₃) |
¹³C NMR (Carbon NMR) Predicted Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on a spectrum recorded in CDCl₃ at 101 MHz.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~172.0 | C-5 (Isoxazole) |
| ~162.0 | C-3 (Isoxazole) |
| ~136.0 | C-4' (Aromatic) |
| ~129.5 | C-3', C-5' (Aromatic) |
| ~128.0 | C-1' (Aromatic) |
| ~127.5 | C-2', C-6' (Aromatic) |
| ~98.0 | C-4 (Isoxazole) |
| ~64.0 | C-1" (CH-OH) |
| ~23.0 | C-2" (CH₃) |
Experimental Protocol for NMR Spectroscopic Analysis
To ensure the acquisition of high-fidelity NMR data, a standardized and self-validating experimental protocol is essential. The following section details the methodology for sample preparation and instrument setup.
I. Sample Preparation
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Analyte Purity: Ensure the sample of (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol is of high purity (>95%), as impurities can complicate spectral interpretation.
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Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D), containing a known amount of tetramethylsilane (TMS) as an internal standard (0.03-0.05% v/v). The choice of solvent is critical as it can influence chemical shifts.
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Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
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Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.
II. NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Temperature: 298 K.
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Spectral Width: 16 ppm (centered around 4.7 ppm).
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Acquisition Time: ~2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
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Receiver Gain: Optimized automatically by the spectrometer.
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Temperature: 298 K.
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Spectral Width: 240 ppm (centered around 100 ppm).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Proton Decoupling: Broadband decoupling (e.g., 'garp' or 'waltz16').
III. Data Processing and Analysis
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Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
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Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply an automatic baseline correction.
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Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
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Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.
Diagram 2: NMR Experimental Workflow
Caption: A streamlined workflow for the acquisition and analysis of NMR data.
Interpretation and Rationale for Chemical Shift Assignments
The predicted chemical shifts are grounded in established principles of NMR spectroscopy and comparison with empirical data from analogous structures.
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Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets due to their ortho- and meta-positions relative to the isoxazole ring and the chloro-substituent. The protons ortho to the electron-withdrawing chlorine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the isoxazole ring (H-2', H-6').
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Isoxazole Proton (H-4): The single proton on the isoxazole ring typically resonates in the region of 6.0-7.0 ppm. Its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.
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Ethanol Side Chain (H-1", OH, H-2"): The methine proton (H-1") adjacent to the hydroxyl group and the chiral center is expected to be a quartet due to coupling with the methyl protons. The hydroxyl proton signal is often broad and its chemical shift is concentration and temperature dependent; it will appear as a doublet due to coupling with the methine proton. The methyl protons (H-2") will appear as a doublet due to coupling with the methine proton.
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Aromatic and Isoxazole Carbons: The chemical shifts of the aromatic and isoxazole carbons are influenced by the electronegativity of the attached atoms and resonance effects. The carbon atom attached to the chlorine (C-4') will be deshielded, while the carbons of the isoxazole ring will have characteristic shifts that distinguish them from the aromatic carbons.
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Ethanol Side Chain Carbons (C-1", C-2"): The carbon bearing the hydroxyl group (C-1") is expected to resonate around 64 ppm, while the methyl carbon (C-2") will be found further upfield at approximately 23 ppm.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR spectroscopic data for (1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol and a robust experimental protocol for its acquisition and analysis. The detailed assignment of ¹H and ¹³C NMR chemical shifts, supported by data from analogous compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to the outlined experimental methodology will ensure the generation of high-quality, reproducible NMR data, which is fundamental for structural verification and further investigation of this and related compounds.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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nmrshiftdb2. A free, web-based database for organic structures and their NMR spectra. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
